4-(Pyridin-3-yl)phenol hydrochloride
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Overview
Description
4-(Pyridin-3-yl)phenol hydrochloride is a chemical compound that features a phenol group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical applications.
Mechanism of Action
Target of Action
Structurally similar pyridinium salts have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation .
Biochemical Pathways
Pyridinium salts, which are structurally similar, have been found to affect a wide range of biochemical pathways, including those involved in microbial metabolism, cancer cell proliferation, and neurological signaling .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, would likely influence its bioavailability .
Result of Action
Similar compounds have been found to induce various cellular responses, such as apoptosis and changes in cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)phenol hydrochloride typically involves the coupling of a pyridine derivative with a phenol derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(Pyridin-3-yl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-2-yl)phenol
- 4-(Pyridin-4-yl)phenol
- 4-(Thiophen-3-yl)phenol
- 4-(1,3-Oxazol-4-yl)phenol
Comparison
4-(Pyridin-3-yl)phenol hydrochloride is unique due to the position of the pyridine ring, which can influence its electronic properties and reactivity. Compared to 4-(Pyridin-2-yl)phenol and 4-(Pyridin-4-yl)phenol, the 3-position pyridine ring may offer different steric and electronic interactions, potentially leading to distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
4-pyridin-3-ylphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h1-8,13H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSAVXAHMOIYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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